molecular formula C53H82O28S2 B14294951 Cucumechinoside B CAS No. 125640-31-5

Cucumechinoside B

Cat. No.: B14294951
CAS No.: 125640-31-5
M. Wt: 1231.3 g/mol
InChI Key: PCNIQSXRCOBXDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cucumechinoside B involves multiple steps, including the extraction of the compound from sea cucumbers followed by purification processes. The extraction is typically carried out using solvents such as ethanol or methanol. The purification process often involves chromatographic techniques to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. advancements in marine biotechnology and extraction techniques are paving the way for large-scale production. Supercritical fluid extraction and other advanced extraction methods are being explored to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cucumechinoside B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Cucumechinoside B has shown promise in various scientific research applications, including:

    Chemistry: Used as a model compound for studying triterpene glycosides.

    Biology: Investigated for its cytotoxic effects on cancer cells.

    Medicine: Explored for its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of Cucumechinoside B involves its interaction with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The compound targets various molecular pathways, including the mitochondrial pathway, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cucumechinoside B is unique due to its specific structural features and potent biological activities. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

125640-31-5

Molecular Formula

C53H82O28S2

Molecular Weight

1231.3 g/mol

IUPAC Name

[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-2-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-5-hydroxyoxan-3-yl] hydrogen sulfate

InChI

InChI=1S/C53H82O28S2/c1-22(2)16-24(55)17-52(8)43-27(56)18-51(7)26-10-11-31-49(4,5)32(13-14-50(31,6)25(26)12-15-53(43,51)48(63)79-52)75-46-41(34(59)30(21-72-46)80-82(64,65)66)78-44-36(61)35(60)38(23(3)73-44)76-47-42(81-83(67,68)69)39(28(57)20-71-47)77-45-37(62)40(70-9)33(58)29(19-54)74-45/h10,22-23,25,28-47,54,57-62H,11-21H2,1-9H3,(H,64,65,66)(H,67,68,69)

InChI Key

PCNIQSXRCOBXDA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)OC)O)OS(=O)(=O)O

Origin of Product

United States

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